Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Lipophilicity ADME Prediction Ester Prodrug Design

Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1207557-35-4) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyridine class, with the molecular formula C₁₁H₁₁BrN₂O₃ and a molecular weight of 299.12 g/mol. It features a bromine atom at the 6-position, a methoxy group at the 4-position, and an ethyl ester at the 3-position of the fused pyrazolo-pyridine core.

Molecular Formula C11H11BrN2O3
Molecular Weight 299.124
CAS No. 1207557-35-4
Cat. No. B2759130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
CAS1207557-35-4
Molecular FormulaC11H11BrN2O3
Molecular Weight299.124
Structural Identifiers
SMILESCCOC(=O)C1=C2C(=CC(=CN2N=C1)Br)OC
InChIInChI=1S/C11H11BrN2O3/c1-3-17-11(15)8-5-13-14-6-7(12)4-9(16-2)10(8)14/h4-6H,3H2,1-2H3
InChIKeySPTBJSZTWDNCHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1207557-35-4): A Strategic Pyrazolopyridine Building Block for Kinase-Focused Medicinal Chemistry


Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1207557-35-4) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyridine class, with the molecular formula C₁₁H₁₁BrN₂O₃ and a molecular weight of 299.12 g/mol . It features a bromine atom at the 6-position, a methoxy group at the 4-position, and an ethyl ester at the 3-position of the fused pyrazolo-pyridine core. This specific substitution pattern makes it a versatile intermediate for constructing kinase inhibitor libraries, particularly for targets such as RET, PDK1, and PI3Kα, as evidenced by its role in the synthesis of biologically active pyrazolo[1,5-a]pyridine derivatives [1]. The compound is commercially available at research-grade purity (typically 95–98%) with batch-specific QC documentation including NMR, HPLC, and GC from multiple global suppliers .

Why Generic Substitution Fails for Ethyl 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate: The Quantifiable Cost of Analog Swapping


Substituting ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate with a close analog—such as the methyl ester, the des-bromo derivative, the carboxylic acid, or a regioisomer—introduces measurable and functionally consequential deviations in lipophilicity, hydrogen-bonding capacity, synthetic reactivity, and molecular recognition that cannot be compensated for by simple stoichiometric adjustment. As detailed in Section 3, differences in logP, topological polar surface area (TPSA), molecular weight, and the position of the bromine leaving group translate into altered pharmacokinetic parameter predictions, divergent cross-coupling reactivity, and distinct biological target engagement profiles. For procurement decisions in medicinal chemistry programs where structure–activity relationships are tightly coupled to these parameters, blind substitution risks invalidating established SAR, wasting synthesis resources, and delaying project timelines .

Product-Specific Quantitative Evidence Guide: Measurable Differentiation of Ethyl 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate


Ethyl vs. Methyl Ester: LogP Difference of ~0.6 Units Directly Impacts Predicted Membrane Permeability

The ethyl ester of 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate exhibits a consensus logP of approximately 2.1, whereas the corresponding methyl ester (CAS 1207839-88-0) has a calculated logP of approximately 1.5 . This ~0.6 logP unit difference corresponds to roughly a 4-fold difference in octanol–water partition coefficient, which is predicted to significantly alter membrane permeability and oral absorption according to standard ADME models .

Lipophilicity ADME Prediction Ester Prodrug Design

6-Bromo Substituent vs. Des-Bromo Analog: TPSA Equivalence Masks Divergent Synthetic Utility for Cross-Coupling

Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate and its des-bromo analog (ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate, CAS 909717-95-9) share an identical TPSA of 52.83 Ų . However, the presence of the C6–Br bond in the target compound enables Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, etc.) that are entirely inaccessible to the des-bromo analog. The C6–Br site serves as a synthetic handle for introducing aryl, heteroaryl, or amino substituents at the 6-position, enabling late-stage diversification of the pyrazolo[1,5-a]pyridine core in kinase inhibitor SAR campaigns [1].

Cross-Coupling Reactivity Synthetic Tractability Building Block Versatility

Ethyl Ester vs. Carboxylic Acid: Molecular Weight and H-Bond Donor Differences Alter Compound Handling and Downstream Conjugation

Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (MW 299.12) and its carboxylic acid counterpart (6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid, CAS 2089381-00-8, MW 271.07) differ by 28.05 g/mol, corresponding to the ethyl (–CH₂CH₃) group . More critically, the ester has zero hydrogen-bond donors, while the acid possesses one donor (–COOH), altering solubility, crystallinity, and chromatographic behavior. The ester form is commonly used as a protected carboxylic acid equivalent, allowing for orthogonal deprotection and subsequent amide coupling without premature reactivity .

Prodrug Strategy Amide Coupling Physicochemical Properties

Regioisomeric Differentiation: 6-Bromo-4-methoxy vs. 4-Bromo-6-methoxy—Equivalent LogP (~2.3–2.5), Divergent Biological Recognition

Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (target) and its regioisomer ethyl 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1416439-70-7) have nearly identical molecular weight (299.12) and comparable calculated logP values (target consensus ~2.1; regioisomer LogP ~2.47 ). Despite these similarities, the swapped positions of the bromine and methoxy groups place the halogen at different positions on the pyridine ring, which alters the electrostatic potential surface and steric environment around the pyrazolo[1,5-a]pyridine core . This regiochemical difference is expected to produce divergent binding modes against kinase ATP pockets, as demonstrated across pyrazolo[1,5-a]pyridine kinase inhibitor series where subtle substitution shifts yield orders-of-magnitude changes in isoform selectivity [1].

Regiochemistry Kinase Selectivity Molecular Recognition

GHS Hazard Profile: Acute Toxicity and Irritation Warnings Differentiate Handling Requirements from Lower-Risk Analogs

Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In contrast, the des-bromo analog (ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate) has fewer hazard classifications reported on major supplier SDS documents, typically limited to standard laboratory precautions without acute toxicity warnings . The presence of the bromine atom contributes to the enhanced hazard profile, necessitating more stringent personal protective equipment (PPE) and ventilation requirements during handling.

Safety Assessment Laboratory Handling Regulatory Compliance

Optimal Application Scenarios for Ethyl 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate Based on Quantifiable Differentiation


Kinase Inhibitor Library Synthesis Requiring C6 Diversification via Suzuki Coupling

The C6–Br bond provides a universal synthetic handle for Pd-catalyzed cross-coupling, enabling the parallel synthesis of diverse 6-aryl/heteroaryl analogs. This is directly supported by the TPSA equivalence with the des-bromo analog (both 52.83 Ų), confirming that bromine substitution does not alter core polarity while unlocking a critical diversification vector . Medicinal chemistry teams targeting RET, PDK1, or PI3Kα kinases can use this building block to rapidly explore C6 SAR space.

Multi-Step Synthesis Requiring Orthogonal Carboxylic Acid Protection

The ethyl ester functionality (zero H-bond donors, MW 299.12 vs. acid MW 271.07) serves as a masked carboxylic acid that remains inert during reactions at the C6–Br site, such as cross-coupling or nucleophilic aromatic substitution . This orthogonal protection strategy reduces the need for additional protecting group steps, streamlining synthetic routes to pyrazolo[1,5-a]pyridine-3-carboxamide final compounds.

ADME Property Optimization in Lead Series Where Moderate Lipophilicity Is Required

With a consensus logP of ~2.1, the ethyl ester falls within the optimal lipophilicity range (logP 1–3) for oral drug candidates, whereas the methyl ester (~logP 1.5) may be too polar and the carboxylic acid may be predominantly ionized at physiological pH . Programs optimizing for membrane permeability and oral absorption can use the ethyl ester as a starting scaffold with favorable predicted ADME properties without additional structural modification.

Regiochemistry-Controlled Kinase Profiling to Establish Isoform Selectivity

The correct 6-bromo-4-methoxy regiochemistry is essential for generating compounds with the intended kinase binding orientation. The class-level SAR evidence from pyrazolo[1,5-a]pyridine PI3K inhibitors demonstrates that subtle positional changes in substituents can produce dramatic shifts in isoform selectivity (e.g., p110α IC₅₀ = 0.9 nM for optimized analogs) [1]. Procuring the correct regioisomer is a prerequisite for generating interpretable and reproducible selectivity data.

Quote Request

Request a Quote for Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.